4-chloro-5-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-Chloro-5-methoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a chloro group at the fourth position, a methoxy group at the fifth position, and a carboxylic acid group at the second position of the indole ring
Preparation Methods
The synthesis of 4-chloro-5-methoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 4-chloro-2-nitroaniline and 5-methoxy-2-nitrobenzaldehyde. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often uses palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Esterification: The carboxylic acid group can undergo esterification reactions to form esters, which are useful intermediates in organic synthesis. This reaction typically involves alcohols and acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
4-Chloro-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases. Its indole core is a common motif in many bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile starting material.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives.
Industrial Applications: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmitter activity in the brain. The compound’s chloro and methoxy groups can enhance its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
4-Chloro-5-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
5-Methoxyindole-2-carboxylic acid: Similar structure but lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloroindole-2-carboxylic acid: Lacks the methoxy group, which can influence its solubility and chemical properties.
5-Chloro-1H-indole-2-carboxylic acid:
The presence of both chloro and methoxy groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various chemical reactions and biological interactions.
Properties
CAS No. |
50536-59-9 |
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Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
AXMULSMCSSBVRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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